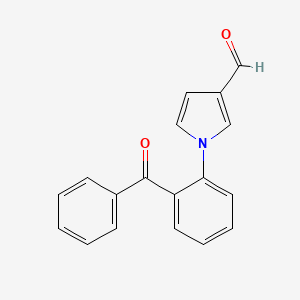
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C17H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which combines a benzoyl group and a pyrrole ring, making it a valuable intermediate in organic synthesis and various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-benzoylphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide, depending on the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 1-(2-Benzoylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2-Benzoylphenyl)-1H-pyrrole-3-methanol.
Substitution: 1-(2-Benzoylphenyl)-1H-pyrrole-3-nitrobenzene or 1-(2-Benzoylphenyl)-1H-pyrrole-3-bromobenzene.
Applications De Recherche Scientifique
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of cellular stress responses, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Benzoylphenyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(2-Benzoylphenyl)-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its solubility and reactivity.
1-(2-Benzoylphenyl)-1H-pyrrole-3-methanol: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s physical properties.
Uniqueness
1-(2-Benzoylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a benzoyl group and an aldehyde group on the pyrrole ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
64040-55-7 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-(2-benzoylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C18H13NO2/c20-13-14-10-11-19(12-14)17-9-5-4-8-16(17)18(21)15-6-2-1-3-7-15/h1-13H |
Clé InChI |
FONWPDKBFFYXCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















